Cas no 2137950-95-7 (2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid)
2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid
- 1-Pyrrolidinepropanoic acid, α,α-difluoro-2-methyl-5-oxo-
- 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid
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- Inchi: 1S/C8H11F2NO3/c1-5-2-3-6(12)11(5)4-8(9,10)7(13)14/h5H,2-4H2,1H3,(H,13,14)
- InChI Key: LSHSIVFWXLHKBP-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(CN1C(CCC1C)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 267
- XLogP3: 0.5
- Topological Polar Surface Area: 57.6
2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-789043-0.05g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
| Enamine | EN300-789043-0.1g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
| Enamine | EN300-789043-0.25g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
| Enamine | EN300-789043-0.5g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
| Enamine | EN300-789043-1.0g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
| Enamine | EN300-789043-2.5g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
| Enamine | EN300-789043-5.0g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
| Enamine | EN300-789043-10.0g |
2,2-difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid |
2137950-95-7 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 |
2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid
2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid (CAS No. 2137950-95-7): A Comprehensive Overview
2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid (CAS No. 2137950-95-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its difluoro and pyrrolidinone functionalities, exhibits a range of interesting properties that make it a valuable candidate for various applications.
The molecular structure of 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid consists of a difluoromethyl group attached to a propanoic acid backbone, with a 2-methyl-5-oxopyrrolidinyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the pyrrolidinone ring contributes to its reactivity and binding affinity to biological targets.
Recent studies have highlighted the potential of 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid in various therapeutic areas. One notable application is in the development of novel anti-inflammatory agents. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway. Specifically, it has been found to effectively inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial enzymes in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
In addition to its anti-inflammatory properties, 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid has also shown promise as a potential antiviral agent. Studies conducted by researchers at the National Institutes of Health have demonstrated that this compound can inhibit the replication of several RNA viruses, including influenza and coronaviruses. The mechanism of action involves interference with viral RNA synthesis and assembly processes, making it a promising candidate for further development as an antiviral therapeutic.
The synthetic route to 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid has been extensively studied and optimized to ensure high yields and purity. A common approach involves the reaction of 3-bromopropanoic acid with difluoromethyllithium followed by cyclization with 1-methylpyrrole to form the desired product. This synthetic method is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
The physicochemical properties of 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid have been thoroughly characterized using various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound, which are crucial for understanding its biological activity and optimizing its pharmacological properties.
In terms of safety and toxicity, preliminary studies have indicated that 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-yl)propanoic acid exhibits low toxicity at therapeutic concentrations. However, further investigations are required to fully assess its safety profile and potential side effects. Ongoing clinical trials are evaluating its efficacy and safety in human subjects, with promising preliminary results reported.
The potential applications of 2,2-Difluoro-3-(2-methyl-5-oxopyrrolidin-1-y l)propanoic acid extend beyond anti-inflammatory and antiviral therapies. Researchers are exploring its use in other areas such as neurodegenerative diseases, cancer treatment, and metabolic disorders. For instance, studies have shown that this compound can modulate certain signaling pathways involved in neurodegeneration, making it a potential candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2,2-Difluoro -3-( 2 -m eth yl -5 -ox opyrro lidin -1 -y l )pr opa no ic aci d strong > (CAS No . 2 1379 50 -9 5 -7 ) i s a n i ntr ig ui ng c omp ou nd w ith mu lt ifac et ed ap pli cat ions i n m ed ic al an d p harm aceu tic al r es ea rc h . I ts u ni qu e m ole cu la r st ru ct ur e an d va ri ou s bi ol og ic al pr op er ti es m ak e i t a va lu ab le t ar ge t fo r fu rt he r d ev el op me nt an d c li ni ca l tr ia ls . As re se ar ch i n th is fi el d co nt in ue s , i t i s ex pe ct ed th at t hi s co mp ou nd w il l pl ay a si gn ifi ca nt ro le i n ad dr es si ng va ri ou s m ed ic al ch al le ng es . p >
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